![molecular formula C28H36N2O6 B11945854 Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate CAS No. 77292-19-4](/img/structure/B11945854.png)
Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various fields This compound features two ethoxycarbonyl groups attached to phenyl rings, which are further connected to a decanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(ethoxycarbonyl)phenylamine with decanedioyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用機序
The mechanism of action of N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethoxycarbonyl groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways. The decanediamide backbone provides structural stability and enhances the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
N,N’-BIS(ETHOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Similar structure but with a methyl group instead of a decanediamide backbone.
N,N’-BIS(PHENOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Contains phenoxycarbonyl groups instead of ethoxycarbonyl groups.
N,N’-BIS(2-ETHOXYETHOXYCARBONYL)-4-METHYL-1,3-PHENYLENEDIAMINE: Features ethoxyethoxycarbonyl groups.
Uniqueness
N,N’-BIS(4-(ETHOXYCARBONYL)PHENYL)-1,10-DECANEDIAMIDE stands out due to its decanediamide backbone, which provides unique structural and chemical properties. This backbone enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
77292-19-4 |
|---|---|
分子式 |
C28H36N2O6 |
分子量 |
496.6 g/mol |
IUPAC名 |
ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate |
InChI |
InChI=1S/C28H36N2O6/c1-3-35-27(33)21-13-17-23(18-14-21)29-25(31)11-9-7-5-6-8-10-12-26(32)30-24-19-15-22(16-20-24)28(34)36-4-2/h13-20H,3-12H2,1-2H3,(H,29,31)(H,30,32) |
InChIキー |
DIYVDXSRPBUIFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


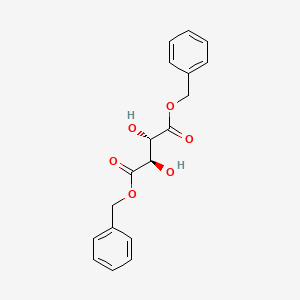
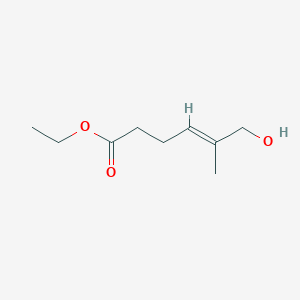

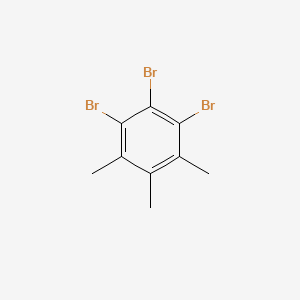
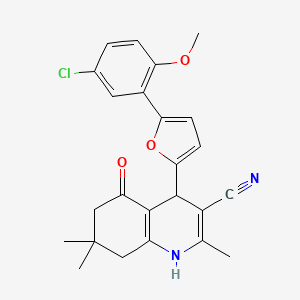
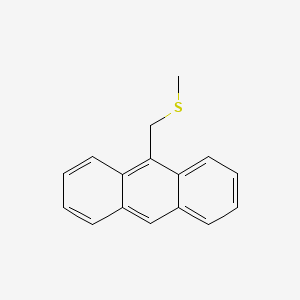
![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
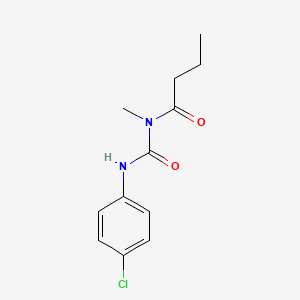
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)
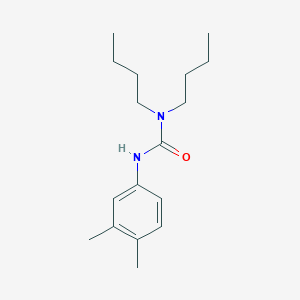
![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
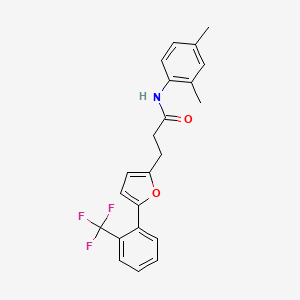
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
